molecular formula C4HF3INS B2646312 4-Iodo-2-(trifluoromethyl)-1,3-thiazole CAS No. 2281210-20-4

4-Iodo-2-(trifluoromethyl)-1,3-thiazole

Cat. No.: B2646312
CAS No.: 2281210-20-4
M. Wt: 279.02
InChI Key: VPTWVGVDSFPBPA-UHFFFAOYSA-N
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Description

4-Iodo-2-(trifluoromethyl)-1,3-thiazole is a chemical compound used as a pharmaceutical intermediate . It is part of the Thermo Scientific Chemicals brand product portfolio .


Synthesis Analysis

The synthesis of this compound involves an efficient nucleophilic trifluoromethoxylation of unactivated alkyl halides .


Molecular Structure Analysis

The molecular formula of this compound is C8H3F3IN . The structure of the compound includes an iodine atom and a trifluoromethyl group attached to a benzonitrile ring .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 297.02 g/mol . The compound is slightly soluble in water .

Scientific Research Applications

Synthetic Utility in Organic Chemistry

4-Iodo-2-(trifluoromethyl)-1,3-thiazole serves as a significant intermediate in organic synthesis, particularly in the trifluoromethylation of aryl and heteroaryl halides. This process is facilitated by fluoroform-derived CuCF3, demonstrating high reactivity toward iodoarenes and enabling the synthesis of benzotrifluorides and various heteroaryl bromides, including thiazole derivatives, in high yields. This method's chemoselectivity and efficiency highlight its utility in creating compounds with potential pharmaceutical relevance (Lishchynskyi et al., 2013).

Role in Heterocyclic Synthesis

The compound is also instrumental in heterocyclic synthesis, serving as a precursor for various derivatives with potential biological activities. For instance, 4-thiazolidinones have been synthesized using it as a key intermediate, leading to the creation of novel enaminones and azolopyrimidines. This showcases its versatility in contributing to the development of new molecules with potential pharmacological applications (Behbehani & Ibrahim, 2012).

Coordination Chemistry and Catalysis

In coordination chemistry, this compound is involved in the synthesis of complexes with potential for catalytic and electronic applications. Its derivatives have been studied for their coordination modes, which could be leveraged in designing metal-organic frameworks or catalysts for various reactions, contributing to advancements in materials science and catalysis (Klingele & Brooker, 2003).

Electronics and Photophysics

This compound plays a role in the development of organic field-effect transistors (OFETs) with high electron mobility. Its derivatives, particularly those involving thiazole oligomers, have been developed as n-type semiconductors for OFETs, showing high performance and electron mobility. This application is crucial for the advancement of organic electronics, offering insights into the design of materials for high-performance electronic devices (Ando et al., 2005).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Properties

IUPAC Name

4-iodo-2-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3INS/c5-4(6,7)3-9-2(8)1-10-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTWVGVDSFPBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3INS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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